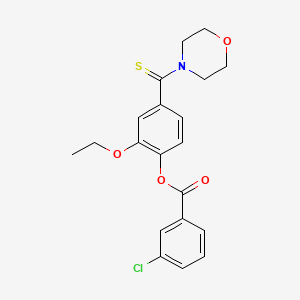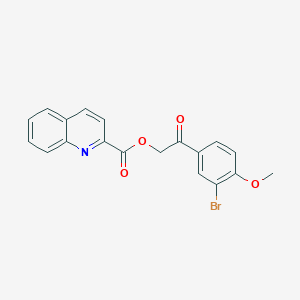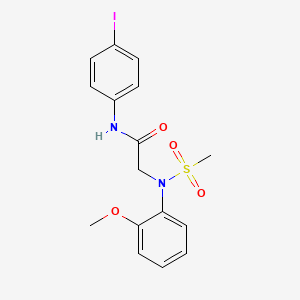![molecular formula C18H16Cl2N2O2 B3669034 (2E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide](/img/structure/B3669034.png)
(2E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide
Vue d'ensemble
Description
(2E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide: is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a propanoylamino group attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with an appropriate acylating agent to form the 2,4-dichlorophenyl intermediate.
Coupling with Propanoylamino Phenyl: The intermediate is then coupled with 3-(propanoylamino)phenylprop-2-enamide under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, resulting in the formation of saturated derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Cosmetics: It may be incorporated into cosmetic formulations for its potential bioactive properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the propanoylamino and prop-2-enamide moieties.
Steviol Glycosides: Although structurally different, these compounds also exhibit bioactive properties and are used in various applications.
Uniqueness: The uniqueness of (2E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-2-17(23)21-14-4-3-5-15(11-14)22-18(24)9-7-12-6-8-13(19)10-16(12)20/h3-11H,2H2,1H3,(H,21,23)(H,22,24)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFLSYUSNRWEP-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B3668953.png)
![4-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B3668954.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3668961.png)


![5-[4-(methylthio)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3668987.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3668989.png)
![N-(4-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3668995.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B3669009.png)
![3-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B3669013.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3669014.png)

![3-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B3669018.png)
![N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3669031.png)
